N-(4-methyl-2-pyridinyl)benzamide

Lipophilicity Physicochemical Properties Drug Design

N-(4-methyl-2-pyridinyl)benzamide is a benzanilide building block with a 4-methyl group that enhances lipophilicity (LogP 2.64) and alters H-bonding vs. unsubstituted analogs, making it essential for kinase (p38α MAPK, ROCK1) and HDAC3 inhibitor SAR. It also serves as a reference standard and metal-coordinating ligand. Do not substitute without comparative data. ≥98% purity. Order now.

Molecular Formula C13H12N2O
Molecular Weight 212.252
CAS No. 33120-20-6
Cat. No. B2571895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methyl-2-pyridinyl)benzamide
CAS33120-20-6
Molecular FormulaC13H12N2O
Molecular Weight212.252
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H12N2O/c1-10-7-8-14-12(9-10)15-13(16)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16)
InChIKeyMZJNCQDFJNTQCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-methyl-2-pyridinyl)benzamide (CAS 33120-20-6): Key Specifications and Procurement Overview


N-(4-methyl-2-pyridinyl)benzamide (CAS: 33120-20-6), also known as N-(4-methylpyridin-2-yl)benzamide, is a benzanilide derivative with the molecular formula C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol . The compound features a benzamide core linked to a 4-methyl-2-pyridinyl moiety [1]. It is typically supplied as a white to off-white solid with a purity of ≥98%, as characterized by standard analytical methods . The compound is primarily utilized as a research chemical and building block in organic synthesis, and is available from multiple chemical suppliers .

Why N-(4-methyl-2-pyridinyl)benzamide Is Not Directly Interchangeable with Other N-Pyridinylbenzamides


The substitution pattern on the pyridine ring of N-pyridinylbenzamides critically influences both electronic properties and intermolecular interactions. N-(4-methyl-2-pyridinyl)benzamide possesses a methyl group at the 4-position of the pyridine ring, which distinguishes it from the unsubstituted N-(2-pyridinyl)benzamide and the regioisomeric 4-methyl-N-(2-pyridinyl)benzamide (CAS 14547-80-9) . This methyl substitution increases lipophilicity (LogP 2.64 vs. 2.41 for the unsubstituted analog) [1] and alters hydrogen-bonding capacity, which can impact solubility, membrane permeability, and target binding. Even small structural changes within this class have been shown to produce significant differences in biological activity, as evidenced by structure-activity relationship (SAR) studies on related N-pyridinylbenzamide derivatives [2]. Therefore, substituting N-(4-methyl-2-pyridinyl)benzamide with a close analog in a research or industrial process is not recommended without explicit comparative data.

Quantitative Differentiation Evidence for N-(4-methyl-2-pyridinyl)benzamide


Increased Lipophilicity Relative to Unsubstituted N-(2-pyridinyl)benzamide

The presence of a methyl group at the 4-position of the pyridine ring in N-(4-methyl-2-pyridinyl)benzamide (target compound) increases its lipophilicity compared to the unsubstituted N-(2-pyridinyl)benzamide (CAS 4589-12-2). Specifically, the target compound has a calculated LogP of 2.64 , whereas the unsubstituted analog has a LogP of 2.41 [1]. This represents a ΔLogP of +0.23, indicating enhanced partitioning into nonpolar environments.

Lipophilicity Physicochemical Properties Drug Design

Distinct Hydrogen Bonding Profile Compared to Hydroxylated Analog

N-(4-methyl-2-pyridinyl)benzamide has one hydrogen bond donor (HBD) and two hydrogen bond acceptors (HBA) . In contrast, its 2-hydroxy analog, 2-hydroxy-N-(4-methyl-2-pyridinyl)benzamide (CAS 33115-67-2), possesses two HBDs and three HBAs [1]. The additional hydroxyl group also increases the molecular weight by 16 Da and raises the topological polar surface area (TPSA), which is correlated with reduced membrane permeability. The target compound's lower HBD count and TPSA (41.99 Ų) suggest improved potential for passive diffusion across lipid bilayers.

Hydrogen Bonding Solubility Crystal Engineering

Commercial Availability and Purity Benchmark for Research Applications

N-(4-methyl-2-pyridinyl)benzamide is commercially available from multiple vendors with a standardized purity specification of ≥98% . This is a typical purity level for research-grade N-pyridinylbenzamides, but the compound's specific substitution pattern (4-methyl on pyridine) is less common than the unsubstituted or 4-methyl-on-benzamide analogs, making it a more specialized intermediate. The compound is shipped under standard room-temperature conditions for continental US delivery, with a recommended storage condition of 2–8°C in a sealed, dry environment to maintain long-term stability .

Chemical Procurement Quality Control Sourcing

Utility as a Versatile Building Block in Benzamide-Derived Inhibitor Synthesis

N-(4-methyl-2-pyridinyl)benzamide serves as a key intermediate in the synthesis of more complex N-pyridinylbenzamide derivatives, which are privileged scaffolds in medicinal chemistry [1]. While direct biological activity data for this specific compound are limited in the public domain, its structural class (N-pyridinyl amides) has been extensively explored as kinase inhibitors, including p38α MAP kinase inhibitors [2] and HDAC3-selective inhibitors [3]. The 4-methylpyridinyl moiety can be further functionalized or act as a metal-coordinating group, enabling the construction of diverse compound libraries.

Medicinal Chemistry Kinase Inhibitors Building Block

Crystallographic and Solid-State Packing Distinctions

While a single-crystal X-ray structure of N-(4-methyl-2-pyridinyl)benzamide itself is not publicly available in the Cambridge Structural Database (CSD) as of this writing, structurally related compounds have been characterized. For instance, the thioamide analog 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide exhibits a dihedral angle of 26.86(9)° between the benzene and pyridine rings, stabilized by intramolecular N–H⋯O and C–H⋯S hydrogen bonds [1]. The presence of the 4-methyl group on the pyridine ring in the target compound is expected to influence molecular planarity and packing motifs compared to the unsubstituted N-(2-pyridinyl)benzamide, which adopts a different solid-state conformation [2].

Crystal Engineering Solid-State Chemistry Polymorphism

Optimal Application Scenarios for N-(4-methyl-2-pyridinyl)benzamide


Medicinal Chemistry: Core Scaffold for Kinase Inhibitor Libraries

The N-pyridinylbenzamide motif is a recognized pharmacophore for kinase inhibition, as demonstrated in p38α MAPK and ROCK1 inhibitor programs [1][2]. N-(4-methyl-2-pyridinyl)benzamide can serve as a core building block for the synthesis of focused libraries, where the 4-methyl group may provide a site for further derivatization or modulate the compound's orientation within the ATP-binding pocket.

Synthetic Chemistry: Intermediate for HDAC3 Inhibitor Development

Recent studies have identified benzamide derivatives with modified linker groups as selective HDAC3 inhibitors with promising antiproliferative activity [3]. N-(4-methyl-2-pyridinyl)benzamide may act as a precursor for introducing diverse linker functionalities, enabling SAR exploration around the HDAC3 catalytic site.

Analytical Chemistry: Reference Standard for Method Development

The compound is available in high purity (≥98%) and is suitable for use as a reference standard in HPLC, LC-MS, or NMR method development for the analysis of related benzamide impurities in pharmaceutical formulations, similar to the role of the regioisomer 4-methyl-N-(2-pyridinyl)benzamide (Zolpidem Impurity 5) .

Materials Science: Ligand for Coordination Complexes

The pyridine nitrogen and the amide carbonyl group can act as coordination sites for metal ions. N-(4-methyl-2-pyridinyl)benzamide may serve as a ligand in the synthesis of palladium(II) complexes for catalytic applications, as demonstrated with related N-pyridylbenzamidines in methoxycarbonylation reactions [4].

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